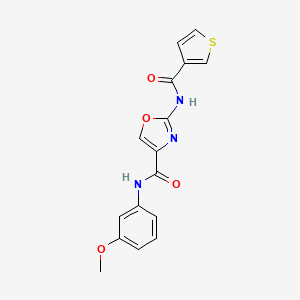
N-(3-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, commonly known as MTCO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTCO belongs to the class of oxazole derivatives that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
作用機序
The mechanism of action of MTCO is not fully understood. However, studies have shown that MTCO inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammatory and immune responses. MTCO also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Furthermore, MTCO has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
MTCO has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that MTCO inhibits the production of pro-inflammatory cytokines, reduces the expression of COX-2, and activates the AMPK pathway. MTCO has also been shown to induce apoptosis in cancer cells, inhibit tumor growth, and exhibit antimicrobial activity against a wide range of bacteria and fungi.
実験室実験の利点と制限
One of the major advantages of MTCO is its broad range of biological activities, which makes it a useful tool for studying various physiological and pathological processes. Additionally, MTCO is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of MTCO is its potential toxicity, which requires careful handling and dosage control.
将来の方向性
There are several future directions for the study of MTCO. One area of interest is its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of MTCO and its potential interactions with other cellular pathways. Furthermore, the development of MTCO analogs with improved pharmacological properties could lead to the development of novel therapeutics for a wide range of diseases.
合成法
The synthesis of MTCO involves the reaction of 3-methoxyphenyl isocyanate with thiophene-3-carboxylic acid, followed by the cyclization of the resulting intermediate with oxalyl chloride. The product is then purified by column chromatography to yield MTCO as a white crystalline solid with a melting point of 240-242°C.
科学的研究の応用
MTCO has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its anti-inflammatory activity. Studies have shown that MTCO inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2, an enzyme involved in the production of inflammatory mediators. MTCO has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, MTCO has antimicrobial activity against a wide range of bacteria and fungi.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-22-12-4-2-3-11(7-12)17-15(21)13-8-23-16(18-13)19-14(20)10-5-6-24-9-10/h2-9H,1H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKGJLLSNCHKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


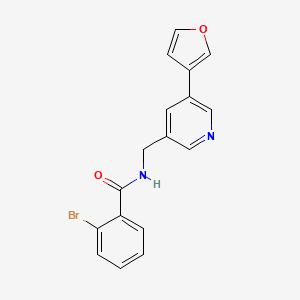
![N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2812039.png)
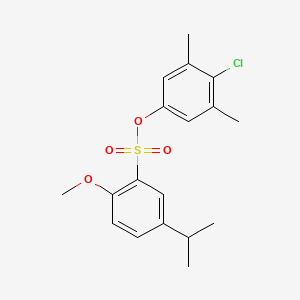
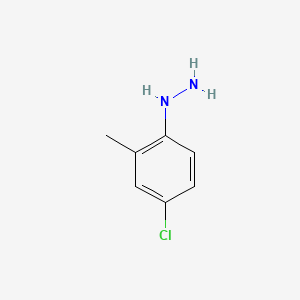
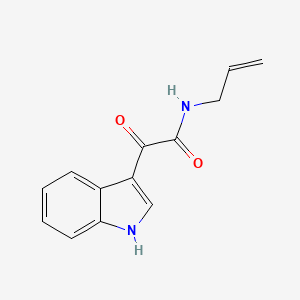
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2812049.png)
![N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2812050.png)
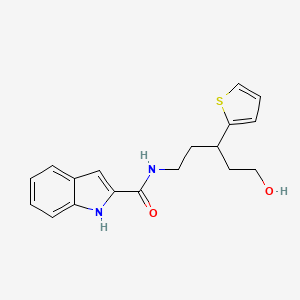
![5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2812053.png)
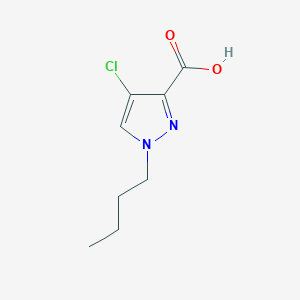

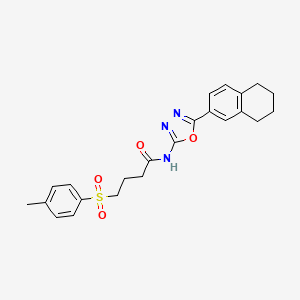
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2812059.png)